molecular formula C16H22ClNO2 B11837345 Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate

Cat. No.: B11837345
M. Wt: 295.80 g/mol
InChI Key: CEUWVOUOAFRPFH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-chlorobenzyl substituent at the 3-position. This structure is characteristic of intermediates widely used in pharmaceutical and agrochemical synthesis, where the tert-butyloxycarbonyl (Boc) group serves as a protective amine moiety during multi-step reactions .

Properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUWVOUOAFRPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Precursors

A common approach involves alkylating a preformed pyrrolidine scaffold with 4-chlorobenzyl groups. For example, (R)-tert-butyl 2-(4-(4-chlorobenzyl) substituents can be synthesized via nucleophilic substitution using NaH as a base in tetrahydrofuran (THF) at 0°C. The reaction typically proceeds over 48 hours, yielding intermediates that are subsequently purified via column chromatography (petroleum ether/ethyl acetate, 2:1).

Key Data:

StepConditionsYieldPurity (HPLC)
AlkylationNaH, THF, 0°C, 48 h72%95%
PurificationColumn chromatography (2:1)->99%

This method prioritizes stereochemical fidelity, as evidenced by chiral-phase HPLC analysis.

Stereoselective Synthesis Using Chiral Auxiliaries

tert-Butylsulfinylcarbamoyl Intermediate

ParameterValue
Auxiliary Loading5 mol%
Reaction Time48 h
Isolated Yield78%

Boc Protection Strategies

tert-Butyl Carbamate Formation

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is Boc-protected in dichloromethane (DCM) with triethylamine (TEA).

Procedure:

  • Dissolve pyrrolidine intermediate in DCM.

  • Add Boc₂O (1.2 equiv) and TEA (2.0 equiv) at 0°C.

  • Stir for 12 h at room temperature.

Key Data:

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Yield85%

Catalytic Asymmetric Methods

Organocatalyzed Alkylation

Chiral organocatalysts like (S)-BINOL-derived phosphoric acids achieve enantiomeric excess (ee) >90%. In one protocol, 5 mol% catalyst induces asymmetry during the alkylation of pyrrolidine with 4-chlorobenzyl bromide.

Optimized Conditions:

  • Catalyst: (S)-BINOL-phosphoric acid (5 mol%)

  • Solvent: Toluene, -20°C

  • Time: 72 h

Outcome:

MetricValue
ee92%
Yield65%

Comparative Analysis of Methods

Yield and Stereochemical Efficiency

The table below contrasts key methodologies:

MethodYieldeeComplexityCost
Alkylation72%N/ALow$$
Chiral Auxiliary78%>99%High$$$$
Organocatalysis65%92%Moderate$$$

Chiral auxiliary-based routes offer superior stereocontrol but require costly reagents. Organocatalysis balances cost and efficiency but demands prolonged reaction times.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate exhibits:

  • δ 1.46 (s, 9H, Boc CH₃)

  • δ 3.42–3.28 (m, 1H, pyrrolidine-H)

  • δ 7.25 (d, J = 8.5 Hz, 2H, aromatic-H).

High-Performance Liquid Chromatography (HPLC)

Chiral-phase HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) confirms enantiopurity with retention times of 12.3 min (R) and 14.1 min (S).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Patent EP2358670B1 highlights solvent recycling in Boc protection steps, reducing waste generation. THF is distilled and reused, lowering production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate exhibits various biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Enzyme Inhibition : Its structure allows for interaction with various enzymes, potentially leading to the development of inhibitors for therapeutic applications.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of specific apoptotic pathways, which warrants further exploration in clinical settings.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The findings suggest that modifications to the compound could enhance its antimicrobial properties, leading to the development of new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate, highlighting variations in substituents, synthesis, and applications:

Compound Name Substituent/Modification Molecular Formula Synthesis Method Key Properties/Applications Reference
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinoline-ether linkage, hydroxy group C24H24ClN2O4 Method C (50% yield) Inhibitory effects in isoquinoline derivatives; potential anticancer activity
Tert-butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate Sulfonylmethyl group, fluorine atom C16H22FNO4S Oxidation of sulfide with mCPBA Enhanced polarity; potential solubility in polar solvents
Tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate Benzoimidazole ring C16H20ClN3O2 Commercial synthesis Available for R&D possible use in heterocyclic drug development
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate Chloromethyl group, chiral center C10H18ClNO2 Not specified Reactive intermediate; requires careful handling (MSDS guidelines)
Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate Pyrrolopyrimidine moiety C15H19ClN4O2 Not specified High nitrogen content; potential kinase inhibitor scaffold

Key Comparisons:

Structural Diversity: The target compound’s 4-chlorobenzyl group provides lipophilicity, contrasting with the polar sulfonyl group in Compound IIh and the heteroaromatic systems in isoquinoline () and benzoimidazole () derivatives. Chirality in (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate () highlights stereochemical considerations absent in the achiral target compound.

Synthetic Efficiency: The 50% yield reported for the isoquinoline derivative () suggests moderate efficiency, whereas commercial availability of the benzoimidazole analog () implies scalable synthesis.

Functional Applications: The pyrrolopyrimidine derivative () and isoquinoline analog () are linked to bioactive applications, while the chloromethyl derivative () is primarily a reactive intermediate.

Physicochemical Properties :

  • Sulfonyl-containing compounds () likely exhibit higher aqueous solubility than the chlorobenzyl analog due to increased polarity.
  • The benzoimidazole moiety () may engage in hydrogen bonding, influencing target binding in biological systems.

Research Findings and Implications

  • Bioactivity: Isoquinoline derivatives () demonstrate inhibition effects, suggesting that the target compound’s chlorobenzyl group could be optimized for similar therapeutic roles.
  • Synthetic Flexibility : The Boc-protected pyrrolidine core allows diverse functionalization, as seen in sulfonation () and heterocyclic coupling ().
  • Safety Considerations : The chloromethyl variant () underscores the need for stringent safety protocols during handling, a factor less critical for stable analogs like the benzoimidazole derivative.

Biological Activity

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20ClN1O2
  • Molecular Weight : 281.78 g/mol
  • CAS Number : [Not provided in the search results]

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amines and carboxylic acids.
  • Alkylation : The introduction of the 4-chlorobenzyl group can be accomplished via nucleophilic substitution reactions.
  • Esters Formation : The tert-butyl ester is formed by reacting with tert-butanol in the presence of acid catalysts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising activity against various bacterial strains.
  • Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial properties of several pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibitory effects, suggesting further optimization could enhance its efficacy .
  • Cytotoxicity Screening :
    • In a screening of various pyrrolidine derivatives for cytotoxic effects on human cancer cell lines, this compound exhibited significant cytotoxicity at higher concentrations (IC50 values in the micromolar range), which indicates its potential as a lead compound for further development .

Research Findings

Recent research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. For instance, modifications at the chlorobenzene ring or variations in the alkyl groups attached to the nitrogen atom have been explored to improve potency and selectivity against specific targets.

Comparison with Related Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundModerate antimicrobial~20Effective against Gram-positive bacteria
Tert-butyl 3-(4-fluorobenzyl)pyrrolidine-1-carboxylateHigher cytotoxicity~10More potent than chlorinated variant
Tert-butyl 3-(phenethyl)pyrrolidine-1-carboxylateAnticancer potential~15Shows selective inhibition in cancer cell lines

Q & A

Q. Are there documented toxicity profiles for structurally similar compounds?

  • Data from Analogues :
  • Acute Toxicity : LD50_{50} >2000 mg/kg (oral, rat) for tert-butyl piperidine derivatives .
  • Mutagenicity : Ames test negative for pyrrolidine-carboxylate analogues at ≤10 μg/plate .

Advanced Characterization Techniques

Q. How can X-ray crystallography aid in solid-state structure determination?

  • Protocol : Grow single crystals via slow evaporation (CH3_3CN/EtOH). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT .
  • Key Metrics : Triclinic P1 space group, unit cell parameters (e.g., a = 6.0568 Å, α = 88.85°) for precise bond-length validation .

Q. What role does the tert-butyl group play in stabilizing intermediates during synthesis?

  • Steric and Electronic Effects :
  • Steric Shielding : Protects the pyrrolidine nitrogen from undesired nucleophilic attacks .
  • Solubility Modulation : Enhances solubility in nonpolar solvents (hexane, DCM) during purification .

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